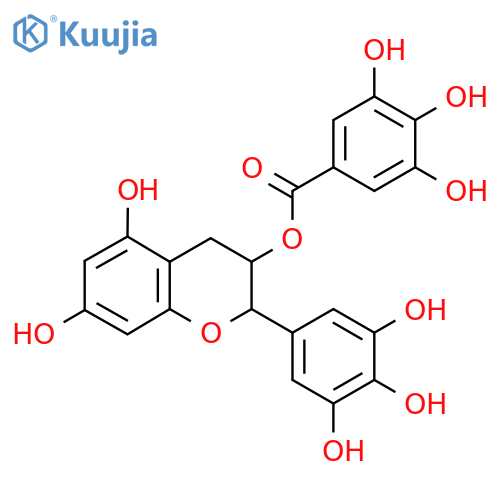Cas no 84650-60-2 (Tea polyphenol)
茶ポリフェノール(Tea polyphenol)は、主に緑茶や紅茶に含まれる天然の抗酸化成分であり、カテキン類を中心とした複数のフェノール化合物で構成されています。化学的には、エピガロカテキンガレート(EGCG)をはじめとするフラボノイドが主要成分であり、強い抗酸化作用を示します。その特性から、食品保存剤や化粧品原料として利用され、脂質酸化の抑制や紫外線防御効果が確認されています。また、生体分子との相互作用により、抗炎症・抗菌活性も報告されており、機能性素材としての応用が期待されています。高い生体適合性と低毒性が特徴で、医薬品開発の分野でも研究が進められています。

Tea polyphenol structure
Tea polyphenol 化学的及び物理的性質
名前と識別子
-
- Green Tea Extract Powder
- TEA POLYPHENOL
- Green Tea P.E
- TEA PHENOL FROM TEA
- Tea, ext.
- Black tea extract
- CAMELLIA SINENSIS LEAF EXTRACT
- Tea Polyphenols
- GREEN TEA EXTRACT
- GTP
- LICHI Extract
- Camellia sinensis
- Gallocatechin gallate
- 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate
- epigallocatechol-3-gallate
- (+)-epigallocatechin gallate
- ChEMBL_134784
- HMS3651I16
- HMS3393K21
- BCP28205
- BBL033816
- STL372995
- AK165605
- 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate
- (?)-cis-3,3',4',5,5',7-Hexahydroxy-fla
- [5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
- Tea Polyphenol (TP98)
- (-)-Gallocatechin 3-O-gallate
- HMS3426I15
- HMS3868K03
- BDBM50093882
- AK
- ACANTHOPANAX EXTRACT
- Green Tea Extract.
- Tea Polyphenlos
- Teapolypheno
- Tea, ext. (10C)
- Camellia sinensis ext.
- Tea (Camellia sinensis), ext.
- Tea exts.
- Thea chinensis ext.
- CHEMBL311663
- (?)-cis-2-(3,4,5-Trihydroxyphenyl)-3,4-dihydro-1(2H)-benzopyran-3,5,7-triol 3-gallate
- CCG-269314
- DTXSID00859570
- FT-0604392
- [5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate
- 107965-88-8
- B0005-465433
- 3,4,5-Trihydroxy-benzoic acid 5,7-dihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-3-yl ester
- 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl 3,4,5-trihydroxybenzoate
- SCHEMBL161547
- 84650-60-2
- VS-12292
- E80553
- NCGC00095722-01
- FT-0686614
- (?)-cis-3,3',4',5,5',7-Hexahydroxy-flavane-3-gallate
- AKOS025248011
- CHEBI:182308
- Green Tea Extract(Tea polyphenol)
- (2R,3R)-2-(3,4,5-Trihydroxy-phenyl)-3,4-dihydro-1(2H)-benzopyran-3,5,7-triol 3-(3,4, 5-trihydroxybenzoate)
- TP98%
- DA-78285
- WMBWREPUVVBILR-UHFFFAOYSA-N
- NCGC00095722-04
- Tea polyphenol
-
- インチ: 1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2
- InChIKey: WMBWREPUVVBILR-UHFFFAOYSA-N
- ほほえんだ: O1C2C=C(C=C(C=2CC(C1C1C=C(C(=C(C=1)O)O)O)OC(C1C=C(C(=C(C=1)O)O)O)=O)O)O
計算された属性
- せいみつぶんしりょう: 458.08500
- どういたいしつりょう: 458.085
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 11
- 重原子数: 33
- 回転可能化学結合数: 4
- 複雑さ: 667
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 水素結合受容体数: 11
- トポロジー極表面積: 197A^2
- ぶんしりょう: 458.4
- 疎水性パラメータ計算基準値(XlogP): 1.2
- 同位体原子数: 0
- トポロジー分子極性表面積: 197
じっけんとくせい
- 色と性状: 黄緑色自由流動粉末
- 密度みつど: 1.9
- ゆうかいてん: No data available
- ふってん: 909.1°C at 760 mmHg
- フラッシュポイント: 320°C
- 屈折率: 1.857
- PSA: 197.37000
- LogP: 2.23320
- ようかいせい: 水、エタノール、酢酸エチルに溶解し、油に微溶解する
- じょうきあつ: 0.0±0.3 mmHg at 25°C
Tea polyphenol セキュリティ情報
- シグナルワード:Danger
- 危害声明: H225 (96.41%)
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H225 (96.41%)
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Tea polyphenol 税関データ
- 税関データ:
中国税関コード:
3824909990
Tea polyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T26190-25g |
Tea polyphenols |
84650-60-2 | 25g |
¥349.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T26190-500g |
Tea polyphenols |
84650-60-2 | 500g |
¥2999.0 | 2021-09-07 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1381-100mg |
Tea polyphenol |
84650-60-2 | HPLC≥98% | 100mg |
¥120元 | 2023-09-15 | |
| LKT Labs | G6817-10 g |
Green Tea Polyphenols |
84650-60-2 | ≥98% | 10g |
$108.50 | 2023-07-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WO871-100g |
Tea polyphenol |
84650-60-2 | 98% | 100g |
¥709.0 | 2022-06-09 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18152-25g |
Tea polyphenol |
84650-60-2 | ,98% | 25g |
¥300.00 | 2022-01-07 | |
| 1PlusChem | 1P00IM2B-100mg |
Tea, ext. |
84650-60-2 | 99% | 100mg |
$97.00 | 2023-12-16 | |
| DC Chemicals | DCC-044-20mg |
Tea polyphenol |
84650-60-2 | >98%, Standard References Grade | 20mg |
$280.0 | 2023-09-15 | |
| Aaron | AR00IMAN-25g |
Tea, ext. |
84650-60-2 | 50% | 25g |
$5.00 | 2025-02-28 | |
| S e l l e c k ZHONG GUO | S5104-25mg |
Tea polyphenol |
84650-60-2 | 99.55% | 25mg |
¥ 795.23 | 2023-11-02 |
Tea polyphenol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:84650-60-2)茶多酚
注文番号:LE3319291
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:43
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:84650-60-2)Tea polyphenol
注文番号:LE18425
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:19
価格 ($):discuss personally
Tea polyphenol 関連文献
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017
-
5. Book reviews
84650-60-2 (Tea polyphenol) 関連製品
- 9001-62-1(Triacylglycerol lipase)
- 121-79-9(Propyl gallate)
- 9025-71-2(Tannase)
- 1401-55-4(Tannic acid)
- 9002-13-5(Urease)
- 149-91-7(Gallic acid)
- 110-15-6(butanedioic acid)
- 99-24-1(Methyl gallate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:84650-60-2)Palmitic acid esters of tea polyphenols

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:84650-60-2)Green Tea Extract

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ



